3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile
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Overview
Description
3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, a fluorobenzyl group, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Oximino Group: The oximino group is formed by reacting the intermediate with hydroxylamine hydrochloride under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance binding affinity and selectivity, while the nitrile groups may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{[(2-Chlorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
- 3-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
- 3-(2-{[(2-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile
Uniqueness
3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C21H14FN3OS |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[2-[(2-fluorophenyl)methoxyimino]ethyl]-4-phenylthiophene-2,5-dicarbonitrile |
InChI |
InChI=1S/C21H14FN3OS/c22-18-9-5-4-8-16(18)14-26-25-11-10-17-19(12-23)27-20(13-24)21(17)15-6-2-1-3-7-15/h1-9,11H,10,14H2 |
InChI Key |
CFRZOMUBVOYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2CC=NOCC3=CC=CC=C3F)C#N)C#N |
Origin of Product |
United States |
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